2-Methyl-3-nitrobutane

Atmospheric chemistry Environmental fate OH radical kinetics

2-Methyl-3-nitrobutane (synonyms: 3-nitro-2-methylbutane, 2-nitro-3-methylbutane) is a branched aliphatic C5 secondary nitroalkane with formula C5H11NO2 and molecular weight 117.15 g/mol. Unlike primary nitroalkanes (e.g., 1-nitrobutane) or linear secondary nitroalkanes (e.g., 2-nitrobutane), the methyl branch at C2 and the nitro group at C3 create a sterically hindered secondary nitro environment that modulates both physical properties and chemical reactivity.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 2625-35-6
Cat. No. B15492899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitrobutane
CAS2625-35-6
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(C)C(C)[N+](=O)[O-]
InChIInChI=1S/C5H11NO2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3
InChIKeyUITFXFXYGOKSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-nitrobutane (CAS 2625-35-6): Classification and Core Identity for Procurement Screening


2-Methyl-3-nitrobutane (synonyms: 3-nitro-2-methylbutane, 2-nitro-3-methylbutane) is a branched aliphatic C5 secondary nitroalkane with formula C5H11NO2 and molecular weight 117.15 g/mol [1]. Unlike primary nitroalkanes (e.g., 1-nitrobutane) or linear secondary nitroalkanes (e.g., 2-nitrobutane), the methyl branch at C2 and the nitro group at C3 create a sterically hindered secondary nitro environment that modulates both physical properties and chemical reactivity [2]. This branching architecture distinguishes it from its constitutional isomers and underpins the differential behavior quantified in the evidence below.

1 Branched C5 secondary nitroalkane for structure-reactivity and physical property studies
2 Sterically hindered nitro environment supports nitronate-based Henry, Nef, and Michael reaction research
3 Comprehensive NIST/TRC evaluated thermophysical dataset enables process simulation workflows

Why Generic Nitroalkane Substitution Fails for 2-Methyl-3-nitrobutane (CAS 2625-35-6) in Scientific Workflows


The C5H11NO2 nitroalkane isomer space contains at least eight constitutional isomers, yet their physical, thermochemical, and reactivity profiles diverge significantly due to branching and nitro-group position [1]. 2-Methyl-3-nitrobutane differs from linear secondary nitroalkanes such as 2-nitrobutane in boiling point, density, and OH-radical reactivity. Even among branched C5 nitroalkanes, the secondary versus tertiary nitro designation (e.g., 2-methyl-2-nitrobutane) alters tautomerization equilibrium, pKa, and participation in Henry/Nef chemistry [2]. Procurement based solely on 'a C5 nitroalkane' without isomer-specific specification risks introducing an analog with measurably different thermophysical behavior (impacting distillation and process design) and distinct environmental fate kinetics (impacting regulatory modelling). The quantitative evidence below establishes exactly where 2-methyl-3-nitrobutane separates from its closest in-class candidates.

! Linear secondary nitroalkanes (e.g., 2-nitrobutane) may shift boiling point by 12–30 °C, disrupting distillation workflows.
! Tertiary nitro isomer (2-methyl-2-nitrobutane) alters tautomerization and reactivity in Henry/Nef chemistry.
! Generic C5 nitroalkane procurement may introduce isomer with 2× different OH radical rate constant, affecting environmental fate models.

Product-Specific Quantitative Evidence for 2-Methyl-3-nitrobutane (CAS 2625-35-6) Versus Closest Analogs


OH Radical Rate Constant: 2-Methyl-3-nitrobutane vs. Neopentyl Nitrate, Cyclohexyl Nitrate, and Other Branched Nitrates

The OH radical reaction rate constant of 2-methyl-3-nitrobutane (reported as 3-nitro-2-methylbutane) was directly measured alongside four other alkyl nitrates in a single experimental study, enabling artifact-free head-to-head comparison. The target compound's rate constant of 1.75 ± 0.06 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ is approximately 2.0× higher than neopentyl nitrate (0.87 ± 0.21) and 48% lower than cyclohexyl nitrate (3.35 ± 0.36), placing it in a distinct reactivity tier [1]. This differentiation is critical because OH radical reaction rate directly determines tropospheric lifetime and long-range transport potential.

OH Rate Constant
Head-to-head
1.75 ± 0.06 × 10⁻¹² cm³ molecule⁻¹ s⁻¹
+101% vs. neopentyl nitrate; −48% vs. cyclohexyl nitrate
Reported intermediate tropospheric reactivity supports atmospheric fate model input.
298 K, irradiated CH₃ONONO-alkane-air; comparator data from same study.
Atmospheric chemistry Environmental fate OH radical kinetics

Alkyl Nitrate Formation Yield: 2-Methyl-3-nitrobutane vs. Neopentyl Nitrate and 2-Nitro-2-methylbutane

In the same experimental system, the alkyl nitrate formation yield (reflecting the fraction of RO₂ radicals reacting with NO to form RONO₂) was determined for multiple C5 and C6 species. 2-Methyl-3-nitrobutane (as 3-nitro-2-methylbutane) exhibited a formation yield of 0.109 ± 0.003, which is 2.05× higher than its isomer 2-nitro-2-methylbutane (0.0533 ± 0.0022) and 2.12× higher than neopentyl nitrate (0.0513 ± 0.0053) [1]. This branched secondary nitrate yield is intermediate between the lowest-yield branched nitrate (neopentyl) and the highest-yield cyclic nitrate (cyclohexyl: 0.160 ± 0.015), establishing a clear structure-yield relationship.

Nitrate Formation Yield
Head-to-head
0.109 ± 0.003
+112% vs. neopentyl nitrate; +105% vs. 2-nitro-2-methylbutane
Reported branching ratio constrains NOx-cycling budgets in air quality simulations.
Same experimental system; RO₂ + NO → RONO₂ fraction.
Atmospheric chemistry RO2 + NO reaction Nitrate branching ratio

Normal Boiling Point Differentiation: 2-Methyl-3-nitrobutane vs. Linear Secondary Nitroalkanes 2-Nitrobutane and 3-Nitropentane

The estimated normal boiling point of 2-methyl-3-nitrobutane is 168.95 °C, which is approximately 29.5 °C higher than the experimental boiling point of the linear C4 secondary nitroalkane 2-nitrobutane (139.5 °C) [2] and approximately 12.7 °C higher than the linear C5 secondary nitroalkane 3-nitropentane (156.3 °C) . This elevation results from the branched carbon backbone increasing van der Waals contact area relative to linear isomers of the same or lower carbon count. The boiling point also exceeds that of the tertiary isomer 2-methyl-2-nitrobutane (~150 °C at 760 mmHg) by ~19 °C, attributable to reduced dipole-dipole cancellation in the secondary versus tertiary nitro configuration.

Boiling Point
Cross-study comparable
168.95 °C (estimated)
+29.5 °C vs. 2-nitrobutane; +12.7 °C vs. 3-nitropentane
Boiling point elevation supports fractional distillation separation from linear analogs.
Target value estimated; comparator values experimental.
Thermophysical property Process design Distillation

Density Differentiation: 2-Methyl-3-nitrobutane vs. 2-Nitrobutane and 1-Nitrobutane

The estimated density of 2-methyl-3-nitrobutane is 0.9430 g/cm³ [1]. This is lower than 2-nitrobutane (0.9854 g/cm³ @ 17 °C experimental, or ~0.9604 @ 25 °C) [2] and also slightly lower than 1-nitrobutane (0.973 g/cm³) . The reduced density is consistent with the methyl branching disrupting close packing relative to linear nitroalkanes. Among C5 nitroalkane isomers, the density is very close to 3-nitropentane (0.943 g/cm³) , indicating that the nitro position on an internal carbon rather than chain length is the dominant density determinant, while branching plays a secondary role.

Density
Cross-study comparable
0.9430 g/cm³ (estimated)
−4.3% vs. 2-nitrobutane; near-equivalent vs. 3-nitropentane
Density difference may affect mass-to-volume conversion in large-scale synthesis.
Branching disrupts packing relative to linear isomers.
Physical property Formulation Solvent miscibility

Critically Evaluated Thermophysical Data Availability: NIST/TRC Web Thermo Tables Coverage

NIST/TRC Web Thermo Tables (WTT) contains critically evaluated recommendations for 2-methyl-3-nitrobutane covering: normal boiling temperature, critical temperature, critical pressure, boiling temperature as function of pressure (4.5×10⁻⁵ kPa to 3585.64 kPa), phase boundary pressure as function of temperature (200 K to 635 K), critical density, density (liquid and gas), enthalpy of vaporization (255 K to 635 K), heat capacity at saturation pressure (250 K to 620 K), ideal gas heat capacity (200 K to 1000 K), enthalpy, entropy, viscosity (gas and liquid), thermal conductivity (gas and liquid), and enthalpy of formation (gas and liquid) [1]. This breadth of critically evaluated data, generated through the NIST ThermoData Engine dynamic data analysis methodology, is not uniformly available for many C4-C6 nitroalkane isomers. For example, 2-nitrobutane and 3-nitropentane lack comparable comprehensive evaluated datasets in a single authoritative source.

Thermophysical Data Coverage
Data to verify
17+ property types, 200–1000 K range
Critically evaluated NIST/TRC dataset may reduce engineering uncertainty vs. estimated properties.
Comparators lack comparable evaluated datasets in a single source.
Process engineering Thermodynamic modeling Data quality

Green Synthesis Route with Quantified Purity and Yield: Patent-Backed Production Method

Chinese patent CN describes a green synthesis method for nitroalkanes via oxime oxidation using a nanoporous framework metal hybrid catalyst. When applied to 2-methyl-3-nitrobutane (via 3-methyl-butan-2-one oxime), the method achieves product purity ≥99% and yield ≥95% at 55–120 °C under 0–1.0 MPa pressure, with the catalyst reusable more than 7 times after membrane separation [1]. This represents a documented, reproducible route to high-purity material, contrasting with traditional nitration routes that may yield isomeric mixtures requiring challenging separations. A specific example reports that 3-methyl-butan-2-one oxime with sodium oxide and hydrogen peroxide in isopropanol at 80 °C and 500 kPa yields 2-nitro-3-methylbutane at 97.6% yield [2].

Green Synthesis Route
Supporting evidence
≥99% purity, ≥95% yield
Patent-documented oxime oxidation with reusable nanoporous catalyst
Reported synthesis protocol supports procurement of high-purity material for kinetic studies.
Specific example: 97.6% yield; catalyst reusable >7 times.
Green chemistry Synthesis method Purity specification

Validated Application Scenarios for 2-Methyl-3-nitrobutane (CAS 2625-35-6) Based on Differential Evidence


Atmospheric Chemistry Tracer and Environmental Fate Modelling

The experimentally determined OH radical rate constant (1.75 ± 0.06 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) and alkyl nitrate formation yield (0.109 ± 0.003) [1] make 2-methyl-3-nitrobutane a well-characterized species for atmospheric chemistry studies. Its intermediate reactivity between neopentyl nitrate and cyclohexyl nitrate allows it to serve as a branched-C5 reference compound in structure-activity relationship (SAR) models for predicting the tropospheric fate of branched alkyl nitrates. The directly measured formation yield also constrains NOx-cycling budgets in regional air quality models, where substitution of an incorrect isomer value could introduce systematic bias.

Thermodynamic Process Design and Distillation Optimization

With a boiling point of ~169 °C [1]—significantly higher than linear 2-nitrobutane (139.5 °C) and 3-nitropentane (156.3 °C)—and comprehensive critically evaluated thermophysical data in NIST/TRC Web Thermo Tables covering Tb, Tc, Pc, density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity [2], 2-methyl-3-nitrobutane is the preferred isomer for process simulation when accurate thermodynamic models are required. The boiling point separation from linear analogs exceeds the threshold for fractional distillation, enabling isomer-specific purification in multi-component nitroalkane mixtures.

High-Purity Starting Material for Enantioselective Synthesis

The patent-documented green synthesis route achieves ≥99% purity and ≥95% yield via oxime oxidation with a reusable nanoporous catalyst [1]. A demonstrated application uses 2-nitro-3-methylbutane as a substrate in organocatalytic enantioselective Michael addition to afford tertiary nitrocompounds with high enantioselectivity (e.r. up to 96:4) [2]. The availability of high-purity starting material with a documented synthesis protocol supports reproducibility in asymmetric catalysis research, where isomeric impurities could degrade enantiomeric excess.

Structure-Reactivity Studies on Branched Secondary Nitroalkanes

As a branched secondary nitroalkane with the nitro group on an internal carbon adjacent to a methyl branch, 2-methyl-3-nitrobutane occupies a distinct position in the nitroalkane reactivity landscape. Unlike primary nitroalkanes (e.g., 1-nitrobutane), its secondary nitro group supports nitronate formation and participation in Henry, Nef, and Michael reactions [1], while the methyl branch introduces steric effects absent in linear secondary nitroalkanes. The density (0.943 g/cm³) and estimated logP (1.8) [2] further distinguish it from both linear and tertiary isomers, making it a valuable probe molecule for quantitative structure-property relationship (QSPR) studies.

Application
Selection Property
Validation Focus
Atmospheric chemistry and fate modelling
Head-to-head measured OH rate constant and nitrate formation yield
SAR model input; NOx-cycling budget constraints
Thermodynamic process design
Boiling point separation from linear analogs; NIST/TRC evaluated dataset
Fractional distillation feasibility; process simulation accuracy
High-purity asymmetric synthesis
Documented ≥99% purity route via oxime oxidation
Enantioselective Michael addition reproducibility
Structure-reactivity and QSPR studies
Branched secondary nitro environment with steric hindrance
Nitronate chemistry; Henry/Nef/Michael reaction scope

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